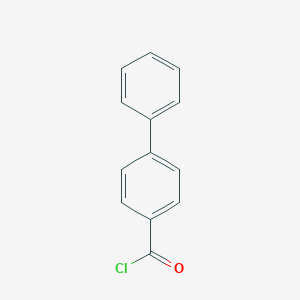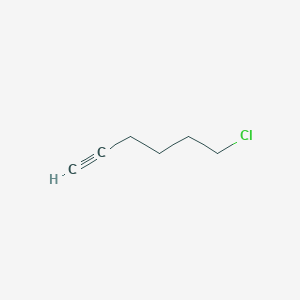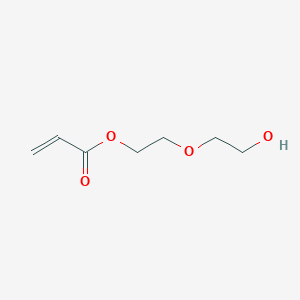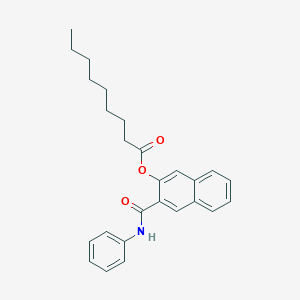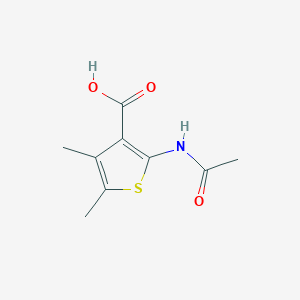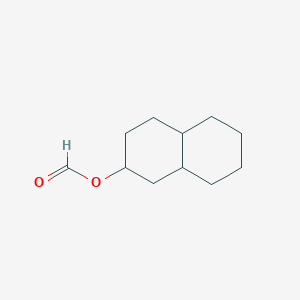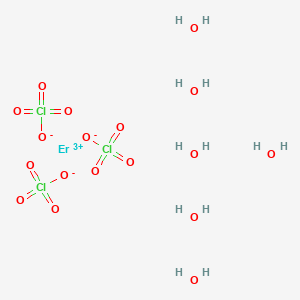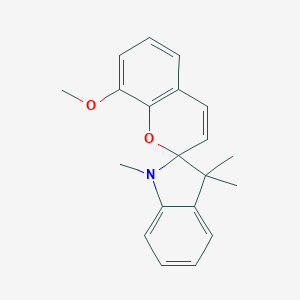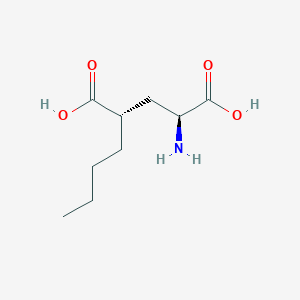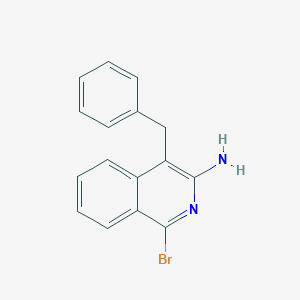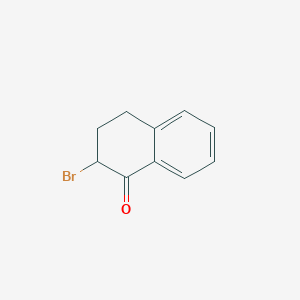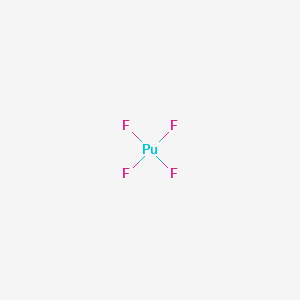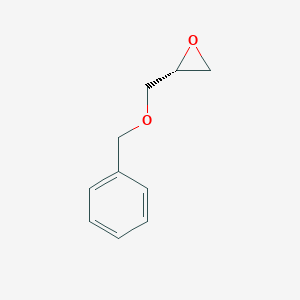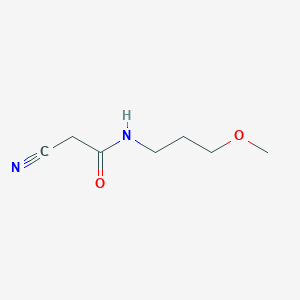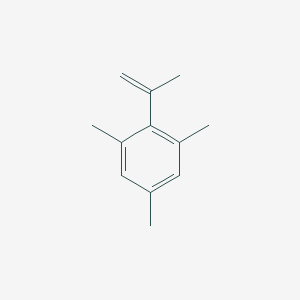
2-Isopropenyl-1,3,5-trimethylbenzene
Vue d'ensemble
Description
2-Isopropenyl-1,3,5-trimethylbenzene, also known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants, such as thyme, cumin, and oregano. Due to its unique chemical structure and biological properties, p-cymene has gained significant attention in the scientific community for its various applications in different fields.
Mécanisme D'action
The exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene is not fully understood, but it is believed to be related to its chemical structure and interaction with cellular components. P-cymene is a lipophilic compound that can penetrate cell membranes and interact with various cellular targets, such as enzymes, receptors, and ion channels. It has been suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may exert its biological activities by modulating the activity of these targets, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
P-cymene has been shown to exert various biochemical and physiological effects, depending on the dose and duration of exposure. Some of the reported effects include the inhibition of lipid peroxidation, the modulation of immune response, the reduction of oxidative stress, and the induction of apoptosis. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit neuroprotective and hepatoprotective effects, making it a potential therapeutic agent for various neurological and hepatic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
P-cymene has several advantages for laboratory experiments, including its easy availability, low cost, and low toxicity. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene can be easily synthesized by various methods, making it a versatile compound for different applications. However, 2-Isopropenyl-1,3,5-trimethylbenzene has some limitations for laboratory experiments, including its low solubility in water and its potential for oxidation and polymerization under certain conditions. Therefore, proper storage and handling of 2-Isopropenyl-1,3,5-trimethylbenzene are essential to ensure its stability and reproducibility in laboratory experiments.
Orientations Futures
There are several future directions for the research on 2-Isopropenyl-1,3,5-trimethylbenzene, including the investigation of its potential as a natural preservative in food and cosmetic industries, the development of new synthetic methods for its production, and the exploration of its therapeutic potential for various diseases, such as cancer, neurodegenerative disorders, and liver diseases. Moreover, the elucidation of the exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene and its interaction with cellular targets may provide new insights into its biological activities and potential applications.
Applications De Recherche Scientifique
P-cymene has been extensively studied for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that 2-Isopropenyl-1,3,5-trimethylbenzene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-Isopropenyl-1,3,5-trimethylbenzene has been shown to possess antimicrobial activity against various bacteria, fungi, and viruses, making it a potential natural alternative to synthetic antibiotics. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, recent studies have suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may have anticancer potential by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
Numéro CAS |
14679-13-1 |
|---|---|
Nom du produit |
2-Isopropenyl-1,3,5-trimethylbenzene |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-7H,1H2,2-5H3 |
Clé InChI |
KNMWUHBKZHDEOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

